2-Methyl-4-(piperazin-1-ylmethyl)aniline
Description
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-[(3-methyl-4-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O2/c1-10-8-11(2-3-12(10)15(16)17)9-14-6-4-13-5-7-14/h2-3,8,13H,4-7,9H2,1H3 |
InChI Key |
PWKAFQGZCWQFRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCNCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-methyl-4-nitrophenyl)methyl]piperazine typically involves the reaction of 1-methylpiperazine with 3-methyl-4-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(3-methyl-4-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 1-[(3-methyl-4-aminophenyl)methyl]piperazine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[(3-methyl-4-nitrophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-methyl-4-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The piperazine ring can interact with receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes critical differences between 2-Methyl-4-(piperazin-1-ylmethyl)aniline and its analogs:
*Calculated value based on structural formula.
Pharmacological Implications
- Piperazine Direct Attachment (e.g., 4-(4-Methylpiperazin-1-yl)aniline) : Common in kinase inhibitors (e.g., ALK inhibitors in ). Rigid structure may optimize target binding .
- Methylene Linkers (e.g., Target Compound) : Flexibility could improve interaction with dynamic binding pockets but may reduce metabolic stability.
- Morpholine Derivatives (e.g., 2-Methyl-4-(3-morpholinopropoxy)aniline): Morpholine’s oxygen atom enhances solubility and hydrogen bonding, useful in CNS-targeting drugs .
Challenges and Opportunities
- Synthetic Complexity : Introducing methylene linkers (e.g., target compound) requires additional alkylation steps compared to direct coupling .
- Solubility vs. Bioactivity : Piperazine and morpholine improve solubility, but bulky substituents (e.g., isopropoxy) may trade off with target affinity .
- Crystallinity : Nitro-substituted analogs (e.g., 5-(4-Methylpiperazin-1-yl)-2-nitroaniline) exhibit defined crystal structures, aiding in formulation .
Q & A
Q. Q1. What are the optimal synthetic routes for 2-Methyl-4-(piperazin-1-ylmethyl)aniline, and how do reaction conditions influence yield?
A: Synthesis typically involves coupling 2-methyl-4-aminobenzyl derivatives with piperazine under nucleophilic substitution conditions. Key steps include:
- Precursor selection : Use of 3-methylaniline derivatives and piperazine (or its protected forms) as starting materials .
- Catalysts : Palladium on carbon (Pd/C) or copper catalysts may enhance coupling efficiency in hydrogenation or Ullmann-type reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while elevated temperatures (~100–120°C) accelerate reaction rates .
- Yield variability : Impurities from incomplete substitution or byproduct formation (e.g., N-oxide derivatives) require purification via column chromatography or recrystallization .
Q. Q2. Which analytical techniques are most reliable for characterizing this compound?
A: Multi-technique validation is critical:
- NMR spectroscopy : H and C NMR confirm substituent positions and piperazine integration (e.g., δ 2.5–3.5 ppm for piperazine protons) .
- HPLC-MS : Quantifies purity (>97%) and detects trace impurities (e.g., unreacted precursors) .
- Elemental analysis : Validates molecular formula (e.g., CHN) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data for this compound across studies?
A: Discrepancies often arise from:
- Structural analogs : Subtle differences in substituents (e.g., methyl vs. ethyl groups on piperazine) alter receptor binding. Compare with 4-(4-methylpiperazin-1-yl)aniline dihydrochloride, which shows distinct enzyme inhibition profiles .
- Assay conditions : pH, temperature, and solvent (e.g., DMSO concentration) affect solubility and activity. Standardize protocols using controls like 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride .
- Metabolic stability : Evaluate hepatic microsomal degradation rates to account for metabolite interference .
Q. Q4. What methodological approaches are recommended for studying this compound’s interactions with biological targets?
A:
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to proteins (e.g., kinases) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics and stoichiometry .
- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding modes, guided by the compound’s InChI string (e.g., C[NH+]1CCN(CC1)C1=CC=C(N)C=C1) .
Q. Q5. How do structural modifications (e.g., salt forms) impact physicochemical properties?
A:
- Dihydrochloride salts : Improve aqueous solubility but may reduce membrane permeability. Compare free base (logP ~2.1) vs. salt forms in partition coefficient assays .
- Methyl vs. trifluoromethyl substituents : Electron-withdrawing groups (e.g., in 2-Methyl-4-(perfluoropropan-2-yl)aniline) enhance metabolic stability but alter π-π stacking in crystal lattices .
Methodological Challenges & Solutions
Q. Q6. How should researchers troubleshoot low yields in large-scale synthesis?
A:
- Catalyst poisoning : Replace Pd/C with heterogeneous catalysts (e.g., Ni-based) to mitigate sulfur-containing impurity effects .
- Scale-up adjustments : Optimize mixing efficiency and temperature gradients to prevent localized over-reaction .
- Byproduct monitoring : Use inline FTIR or LC-MS to detect intermediates (e.g., N-alkylated byproducts) early .
Q. Q7. What strategies validate the compound’s stability under varying storage conditions?
A:
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., oxidation to nitro derivatives) .
- Long-term stability : Store dihydrochloride salts at -20°C in desiccated, amber vials to prevent hydrolysis .
Comparative & Mechanistic Insights
Q. Q8. How does this compound compare to structurally similar compounds in drug discovery?
A:
- Piperazine ring flexibility : Unlike rigid morpholine analogs (e.g., 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline), the piperazine moiety allows conformational adaptability for target engagement .
- Bioisosteric replacements : Replacing the aniline group with pyrazole (e.g., 2-methyl-4-(1H-pyrazol-1-yl)aniline) reduces CYP450 inhibition but alters pharmacokinetics .
Q. Q9. What computational tools can predict this compound’s ADMET properties?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
